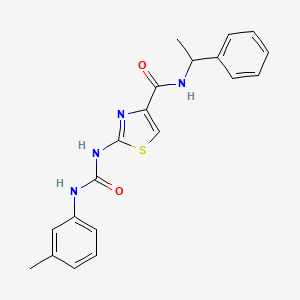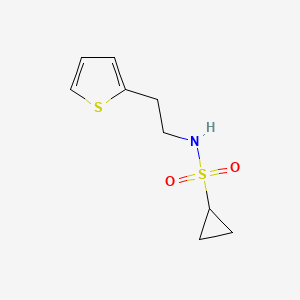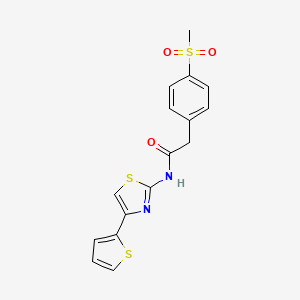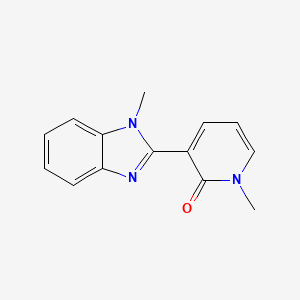
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole, also known as MOPEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOPEP belongs to the class of compounds known as epoxides, which are known for their ability to undergo ring-opening reactions. MOPEP has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is not well understood. However, it is believed that the epoxide group in 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole may play a role in its reactivity. The ring-opening reaction of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been studied in detail, and it is believed that this reaction may be responsible for some of its biological activity.
Biochemical and Physiological Effects
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is its ability to undergo ring-opening reactions, which makes it a versatile building block in organic synthesis. Additionally, 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been shown to exhibit a range of biological activities, making it a potentially valuable compound in medicinal chemistry.
However, there are also some limitations associated with 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole. For example, it can be difficult to synthesize in large quantities, which can limit its use in certain applications. Additionally, the mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is not well understood, which can make it challenging to design experiments to study its biological activity.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole. One area of interest is the development of new synthetic methods for 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole and related compounds. This could lead to the production of larger quantities of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole, as well as the synthesis of new compounds with potentially valuable properties.
Another area of interest is the study of the mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole. By understanding how 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole interacts with biological systems, researchers may be able to design more effective drugs and treatments for a variety of diseases.
Finally, there is also potential for research on the use of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole in materials science. Its ability to undergo ring-opening reactions could make it a valuable building block in the synthesis of new materials with unique properties.
Conclusion
In conclusion, 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is a chemical compound with a range of potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. While there is still much to learn about the mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole, its unique properties make it an interesting and valuable compound for scientific research.
Synthesemethoden
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-pyrazole with epichlorohydrin. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been studied extensively for its potential applications in organic synthesis. It has been used as a building block in the synthesis of various compounds, including heterocyclic compounds and natural products. Additionally, 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
1-methyl-5-(oxiran-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-9-6/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUZKDWFFKAVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2392809.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)

![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)
![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)
![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2392825.png)

![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)

